Limitation Statement: Absence of Verifiable Quantitative Differentiation Data
Despite comprehensive searching of PubChem, PubMed, Google Patents, and major chemical databases, no primary research paper, patent, or authoritative database was identified that reports quantitative biological activity, selectivity, stability, pharmacokinetic, or physicochemical data specific to 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1797586-95-8). Consequently, no head-to-head comparison or cross-study comparable data can be assembled for this compound against any named comparator. The class-level evidence from the 2013 Čapkauskaitė et al. study reports that certain pyrimidinebenzenesulfonamides achieved CA I inhibition with Kd values as low as 0.5 nM [1], but the target compound is not among the 40 compounds characterized in that work, and no inference can be drawn about its activity relative to those potent analogs.
| Evidence Dimension | CA I binding affinity (class-level benchmark) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Most potent pyrimidinebenzenesulfonamides in Čapkauskaitė et al. (2013): Kd = 0.5 nM (CA I, TSA assay) |
| Quantified Difference | Not calculable; target compound not tested in this study |
| Conditions | Thermal shift assay (TSA) against recombinant human CA I; Bioorg Med Chem 2013;21:6937-6947 |
Why This Matters
Without target-compound-specific data, procurement decisions cannot be based on quantitative performance differentiation; users must rely on structural novelty or internal screening.
- [1] Čapkauskaitė E, Zubrienė A, Smirnov A, et al. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. Bioorg Med Chem. 2013;21(22):6937-6947. doi:10.1016/j.bmc.2013.09.029. View Source
